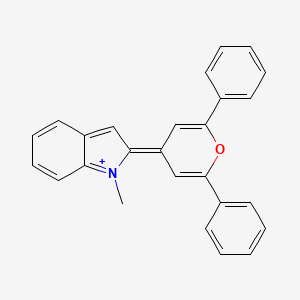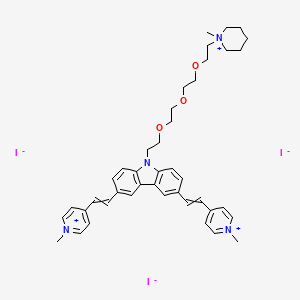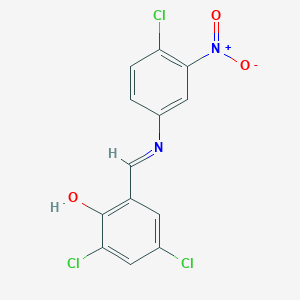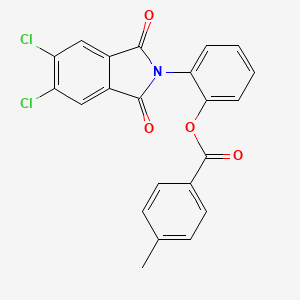
4-(1-methyl-1H-indol-2-yl)-2,6-diphenylpyranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is a complex organic compound that features an indole moiety fused with a pyran ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyran ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multi-step reactions efficiently. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Wirkmechanismus
The mechanism of action of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating signaling pathways and exerting biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A simpler structure with similar biological activities.
1-methylindole: A methylated derivative of indole with enhanced stability.
2,6-diphenylpyran: A compound with a similar pyran ring structure but lacking the indole moiety.
Uniqueness
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is unique due to the combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to simpler indole or pyran derivatives .
Eigenschaften
Molekularformel |
C26H20NO+ |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-(2,6-diphenylpyran-4-ylidene)-1-methylindol-1-ium |
InChI |
InChI=1S/C26H20NO/c1-27-23-15-9-8-14-21(23)16-24(27)22-17-25(19-10-4-2-5-11-19)28-26(18-22)20-12-6-3-7-13-20/h2-18H,1H3/q+1 |
InChI-Schlüssel |
VRXWCJJSISJCFL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=CC1=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)

![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)

![2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)
